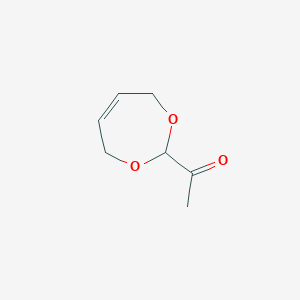
1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone, commonly known as DDE, is a chemical compound that belongs to the family of cyclic acetals. It is a colorless liquid that has a fruity odor and is used in various industrial applications. The purpose of
Mécanisme D'action
The mechanism of action of DDE is not well understood. However, it is believed that DDE acts as a Lewis acid catalyst in various reactions. It has been shown to promote the formation of carbon-carbon and carbon-oxygen bonds in various reactions, such as aldol condensation, Michael addition, and epoxidation.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of DDE. However, some studies have suggested that DDE may have potential anti-inflammatory and anti-tumor properties. It has also been shown to inhibit the growth of some bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DDE in lab experiments is its high reactivity. It can promote various reactions under mild conditions, which makes it a useful reagent in organic synthesis. However, DDE is also highly toxic and can cause severe health hazards if not handled properly. Therefore, it should be used with caution, and proper safety measures should be taken when working with this compound.
Orientations Futures
There are several potential future directions for research on DDE. One possible direction is to explore its potential use as a catalyst in various industrial processes. Another direction is to investigate its potential use in the synthesis of new pharmaceutical compounds. Additionally, more studies are needed to understand the mechanism of action and the potential health hazards associated with DDE.
Conclusion
In conclusion, 1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone is a versatile compound that has potential applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. While there is limited information available on its biochemical and physiological effects, it has been shown to have potential anti-inflammatory and anti-tumor properties. However, its high toxicity makes it a hazardous compound to work with, and proper safety measures should be taken when handling it. Further research is needed to explore its potential applications and to understand its mechanism of action.
Méthodes De Synthèse
DDE can be synthesized by reacting 2,4-pentanedione with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction takes place under reflux conditions for several hours, and the product is obtained by distillation. The yield of DDE is typically around 70-80%.
Applications De Recherche Scientifique
DDE has been extensively studied for its potential use as a reagent in organic synthesis. It has been used in the preparation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles. DDE has also been used as a building block for the synthesis of various natural products, such as alkaloids, terpenoids, and steroids.
Propriétés
Numéro CAS |
174836-64-7 |
|---|---|
Nom du produit |
1-(4,7-Dihydro-1,3-dioxepin-2-yl)ethanone |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
1-(4,7-dihydro-1,3-dioxepin-2-yl)ethanone |
InChI |
InChI=1S/C7H10O3/c1-6(8)7-9-4-2-3-5-10-7/h2-3,7H,4-5H2,1H3 |
Clé InChI |
GEAGFNVHAZXJEZ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1OCC=CCO1 |
SMILES canonique |
CC(=O)C1OCC=CCO1 |
Synonymes |
Ethanone, 1-(4,7-dihydro-1,3-dioxepin-2-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




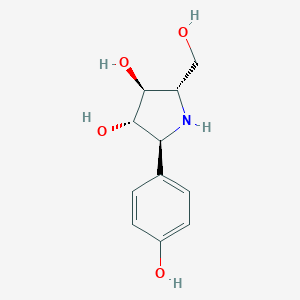


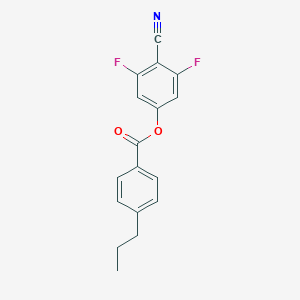


![5-Methoxybenzo[B]thiophene-2-boronic acid](/img/structure/B71513.png)
![Cyclopropanecarboxaldehyde, 2-[(acetyloxy)methyl]-, (1R,2S)-(9CI)](/img/structure/B71515.png)
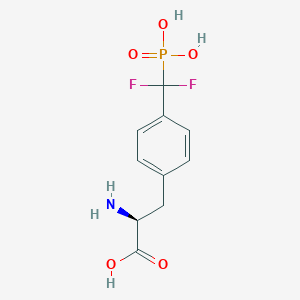

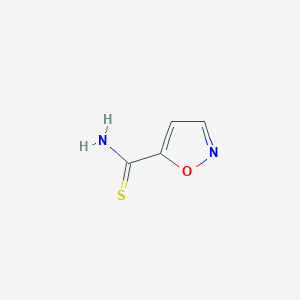
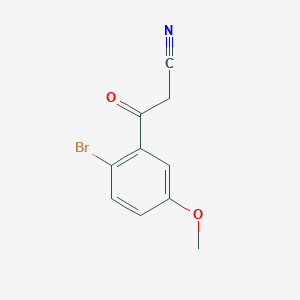
![3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester](/img/structure/B71526.png)